One of the proposed mechanisms of action for Tideglusib is its ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a signaling enzyme implicated in several cellular processes, including memory and learning. In Alzheimer's disease, abnormal hyperphosphorylation of tau protein is a hallmark pathology. Studies suggest that GSK-3 inhibition may promote the clearance of tau aggregates, potentially protecting neurons [].
Several in vitro and in vivo studies have explored the neuroprotective properties of Tideglusib. These studies have shown that Tideglusib can protect neurons from various stressors, including excitotoxicity, oxidative stress, and amyloid-beta toxicity, which are all relevant to the neurodegenerative process in AD [, ].
Tideglusib is a small molecule compound classified as a potent and irreversible inhibitor of glycogen synthase kinase-3 beta. Its chemical structure is represented by the formula , and it is also known by several synonyms, including 4-benzyl-2-(naphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .
Tideglusib acts as a non-ATP competitive inhibitor of GSK-3β, a critical enzyme in neuronal signaling [, ]. GSK-3β is involved in various cellular processes, and its overactivity is implicated in neurodegenerative diseases. By inhibiting GSK-3β, Tideglusib was thought to promote neuroprotection, reduce neuroinflammation, and potentially slow the progression of AD and PSP [].
Tideglusib primarily functions through the irreversible inhibition of glycogen synthase kinase-3 beta. The mechanism involves the formation of a stable enzyme-inhibitor complex that does not dissociate even after the removal of unbound drug from the reaction medium. The binding kinetics suggest a two-step process where an initial weak interaction is followed by a conformational change leading to a stronger, irreversible binding . The compound exhibits non-competitive inhibition with respect to adenosine triphosphate, indicating that it binds to the enzyme regardless of substrate concentration .
The biological activity of Tideglusib has been extensively studied in vitro and in vivo. In vitro studies demonstrate that Tideglusib effectively inhibits glycogen synthase kinase-3 beta activity, leading to reduced tau hyperphosphorylation and decreased amyloid plaque formation. In animal models, particularly transgenic mice expressing human mutant amyloid precursor protein and tau, Tideglusib administration resulted in improved cognitive functions and neuronal protection against degeneration . Clinical trials have shown promising results in terms of safety and potential efficacy in treating Alzheimer's disease .
Tideglusib can be synthesized through various chemical routes involving thiadiazolidinone derivatives. The general synthetic pathway includes the condensation of appropriate benzyl and naphthyl derivatives with thiourea or related compounds under acidic conditions. Specific methodologies may vary, but they typically involve multi-step reactions that ensure the formation of the desired thiadiazolidinone structure .
Tideglusib has been investigated for several therapeutic applications:
Tideglusib interacts specifically with glycogen synthase kinase-3 beta, leading to its irreversible inhibition. Studies have shown that this interaction is characterized by a low dissociation rate constant, indicating strong binding affinity. The compound's interaction with cysteine residues within the enzyme is critical for its inhibitory action . Furthermore, Tideglusib's effects on various signaling pathways related to inflammation and neuroprotection have been documented, highlighting its multifaceted biological roles .
Several compounds exhibit similar inhibitory effects on glycogen synthase kinase-3 beta. Here are some notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Lithium | Inorganic | GSK-3 inhibition via competitive binding | Mood stabilizer; affects multiple pathways |
SB-415286 | Small molecule | Reversible GSK-3 inhibitor | Non-covalent interaction |
CHIR99021 | Small molecule | ATP-competitive GSK-3 inhibitor | Highly selective; used in research |
6-Bromoindirubin | Small molecule | GSK-3 inhibition via competitive binding | Selective for GSK-3 over other kinases |
Tideglusib's uniqueness lies in its irreversible binding and strong affinity for glycogen synthase kinase-3 beta compared to other inhibitors that exhibit reversible interactions. This property may confer sustained therapeutic effects in conditions characterized by aberrant GSK-3 activity .
Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.
Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332.
Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134.
del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007.
"FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748.
Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.
Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250.
Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09.
"AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21.
Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007).
Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).
Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).
Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).